N-cyclopropylhydroxylamine
Overview
Description
N-cyclopropylhydroxylamine is a chemical compound with the molecular formula C₃H₇NO It is a member of the hydroxylamine family, characterized by the presence of a hydroxylamine group (-NH-OH) attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 35°C to 90°C, depending on the specific catalyst used . Titanium-silicon molecular sieves are often employed as catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to cyclopropylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of cyclopropylamine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-cyclopropylhydroxylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropylhydroxylamine involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This enzyme is crucial for DNA synthesis and repair, and its inhibition leads to the suppression of bacterial proliferation . The compound’s ability to form reactive intermediates also contributes to its biological activity .
Comparison with Similar Compounds
N-cyclopropylhydroxylamine can be compared with other hydroxylamine derivatives such as N-isopropylhydroxylamine and N-methylhydroxylamine. While all these compounds share the hydroxylamine functional group, their reactivity and applications differ due to the nature of the substituent attached to the nitrogen atom . This compound is unique in its ability to form stable cyclopropyl derivatives, which are valuable in synthetic chemistry and medicinal research .
List of Similar Compounds
- N-isopropylhydroxylamine
- N-methylhydroxylamine
- N-ethylhydroxylamine
- N-phenylhydroxylamine
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Continued research into its properties and applications is likely to yield further insights and innovations.
Properties
IUPAC Name |
N-cyclopropylhydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c5-4-3-1-2-3/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLZOHJWRFQKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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